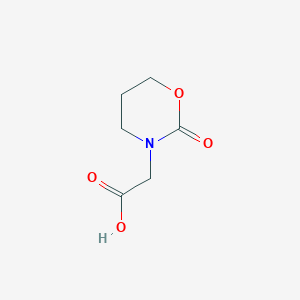

2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid

Description

2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid is a heterocyclic compound featuring a six-membered 1,3-oxazinan ring fused with a ketone group (2-oxo) and substituted with an acetic acid moiety. The oxazinan ring contains one oxygen and one nitrogen atom, distinguishing it from smaller (e.g., five-membered oxazolidin) or larger heterocycles (e.g., seven-membered azepan).

Propriétés

IUPAC Name |

2-(2-oxo-1,3-oxazinan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGYGTNFBYWKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248371 | |

| Record name | Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190392-66-5 | |

| Record name | Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190392-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrolysis of Esters

One common method involves the hydrolysis of ethyl 2-(2-oxooxazolidin-3-yl)acetate under acidic conditions to yield the corresponding acid:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Ethyl 2-(2-oxooxazolidin-3-yl)acetate + conc. HCl, water, room temperature, overnight | Acid-catalyzed hydrolysis of ester to acid | 89.5% |

| 2 | Concentration and purification via acetone and drying over anhydrous sulfuric acid | Isolation of 2-(2-oxooxazolidin-3-yl)acetic acid | Purified product |

This method, reported for a closely related oxazolidinone derivative, involves stirring the ester with concentrated hydrochloric acid in water at room temperature overnight, followed by concentration and purification steps to isolate the acid in high yield (approximately 89.5%).

Cyclization via Amino Alcohols and Chloroacetic Acid Derivatives

The formation of the oxazinan ring can be achieved by cyclization reactions between amino alcohols and chloroacetic acid or its derivatives. This approach is analogous to the synthesis of related oxazine and oxazolidine derivatives:

- Starting Materials: 2-amino-1,3-propanediol or similar amino alcohols

- Reagents: Chloroacetic acid or ethyl chloroacetate

- Catalysts: Acid catalysts such as tin(IV) chloride or silicon tetrachloride

- Conditions: Controlled temperature, often under reflux in organic solvents

This method promotes nucleophilic substitution followed by intramolecular cyclization to form the oxazinan ring with the keto and acetic acid functionalities.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Water (for hydrolysis), acetone (for purification) | Water facilitates ester hydrolysis; acetone used for drying and purification |

| Temperature | Room temperature (20–25 °C) | Mild conditions prevent decomposition |

| Reaction Time | Overnight (12–16 hours) | Ensures complete conversion |

| Acid Concentration | Concentrated HCl (approx. 37%) | Provides sufficient protonation for hydrolysis |

| Drying Agent | Anhydrous sulfuric acid or molecular sieves | Removes water to isolate pure acid |

Analytical Data Supporting Preparation

- Mass Spectrometry (MS): Molecular ion peak at m/z 146.0 (M+1)+ confirms the molecular weight of the acid product after hydrolysis.

- NMR Spectroscopy: While specific NMR data for this compound are limited, analogous compounds show characteristic signals for the oxazinan ring protons and the acetic acid methylene group, confirming ring closure and functional group integrity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed ester hydrolysis | Ethyl 2-(2-oxooxazolidin-3-yl)acetate | Conc. HCl, water, r.t., overnight | ~89.5 | High yield, simple procedure | Requires precursor ester |

| Cyclization of amino alcohols | 2-Amino-1,3-propanediol + chloroacetic acid | Acid catalyst (SnCl4 or SiCl4), reflux | Variable | Direct ring formation | Requires careful control of conditions |

Research Findings and Notes

- The hydrolysis method is straightforward and yields high purity acid derivatives suitable for further functionalization or biological studies.

- Industrially, catalysts like tin(IV) chloride or silicon tetrachloride are employed to facilitate cyclization reactions, improving yield and selectivity.

- The choice of method depends on the availability of starting materials and the desired scale of synthesis.

- Purification typically involves solvent evaporation and drying over anhydrous agents to ensure removal of residual water and acid.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxazinanone ring to other functional groups.

Substitution: The acetic acid moiety can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the oxazinanone ring, and substituted acetic acid derivatives. These products can be further utilized in various applications .

Applications De Recherche Scientifique

2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazinanone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetic acid moiety can also participate in biochemical reactions, contributing to the compound’s overall activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural and functional differences between 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid and its analogs:

Key Differentiators

- Heteroatom Effects : Thiazolidin’s sulfur atom () may facilitate metal coordination or hydrophobic interactions, whereas the oxazinan’s oxygen/nitrogen atoms favor hydrogen bonding .

- Substituent Impact : Benzoic acid derivatives () exhibit higher molecular weights and altered solubility compared to the acetic acid-substituted target compound .

Activité Biologique

2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid is a compound with significant potential in various biological applications, primarily due to its unique structural features. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C7H9N1O3

- CAS Number : 1190392-66-5

- Appearance : White to off-white powder with a reported purity of approximately 95% in commercial preparations.

The structure includes a five-membered oxazinan ring containing both oxygen and nitrogen atoms, along with an acetic acid moiety. This combination contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The oxazinanone ring is known to modulate enzyme activity, potentially leading to inhibition or activation of specific biochemical pathways. The acetic acid component can also participate in various biochemical reactions that enhance the compound's overall activity.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various pathogens.

- Anti-inflammatory Properties : The structure may allow for interactions that inhibit inflammatory pathways.

- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in metabolic processes.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted on structurally related compounds, revealing non-toxic behavior at concentrations up to 250 µg/mL in non-cancerous cell lines. This suggests potential safety for therapeutic applications .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with target enzymes. These studies help elucidate the compound's mechanism of action and potential efficacy against specific biological targets .

Comparative Analysis with Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid, and how do they validate structural features?

- Methodology :

- FT-IR and FT-Raman Spectroscopy : Assign vibrational modes to functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for oxazinanone and acetic acid moieties) .

- NMR Spectroscopy : Use - and -NMR to confirm hydrogen and carbon environments. For example, the oxazinanone ring protons appear as distinct multiplets in -NMR, while the acetic acid carbonyl carbon resonates near 170 ppm in -NMR .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) to match the theoretical molecular formula .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodology :

- Reagent Selection : Use carbodiimides (e.g., EDC) with HOBt for amide bond formation to minimize side reactions .

- Solvent and Temperature : Conduct reactions in polar aprotic solvents (e.g., DMF) at 40–50°C to balance reactivity and stability .

- Purification : Employ recrystallization from dimethylformamide/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity crystals .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in the molecular conformation of this compound?

- Methodology :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction to achieve high-resolution data (θ > 25°) .

- Refinement in SHELXL : Apply restraints for thermal parameters and hydrogen bonding. For example, fix riding H-atoms on parent C/O atoms with .

- Visualization in ORTEP-3 : Generate thermal ellipsoid plots to assess torsional angles and intermolecular interactions (e.g., hydrogen bonds between acetic acid and oxazinanone groups) .

Q. What computational approaches are suitable for analyzing electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .

- Vibrational Frequency Analysis : Compare computed IR/Raman spectra with experimental data to validate force fields and identify anharmonic effects .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study conformational stability under physiological conditions .

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitution or oxidation reactions?

- Methodology :

- Kinetic Control : Use low temperatures (0–5°C) and mild oxidizing agents (e.g., KMnO₄ in buffered pH) to favor α-ketoacid formation over decarboxylation .

- Steric and Electronic Analysis : Monitor substituent effects via Hammett plots; electron-withdrawing groups on the oxazinanone ring increase electrophilicity at the carbonyl carbon .

- HPLC-MS Tracking : Quantify intermediates and byproducts to refine reaction timelines and stoichiometry .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in this compound?

- Methodology :

- Error Analysis : Compare RMSD between DFT-optimized and XRD-derived structures. Deviations >0.02 Å suggest inadequate basis sets or crystal packing effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) in CrystalExplorer to explain lattice-induced distortions .

- Benchmarking : Cross-validate with higher-level theories (e.g., MP2/cc-pVTZ) for improved accuracy .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.